molecular formula C27H23N3O6 B2821129 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 892420-62-1

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2821129
CAS No.: 892420-62-1
M. Wt: 485.496
InChI Key: DWBQCZHZDJGOII-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzofuro[3,2-d]pyrimidine scaffold.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the acetamide moiety: The final step involves the coupling of the benzofuro[3,2-d]pyrimidine derivative with 3,5-dimethoxyphenylacetic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput mechanochemistry techniques, which allow for the parallel synthesis of multiple samples under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties compared to other similar compounds

Properties

CAS No.

892420-62-1

Molecular Formula

C27H23N3O6

Molecular Weight

485.496

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C27H23N3O6/c1-34-19-12-18(13-20(14-19)35-2)28-23(31)16-29-24-21-10-6-7-11-22(21)36-25(24)26(32)30(27(29)33)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

DWBQCZHZDJGOII-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)OC

solubility

not available

Origin of Product

United States

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